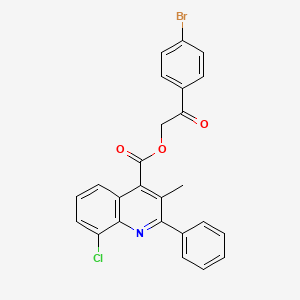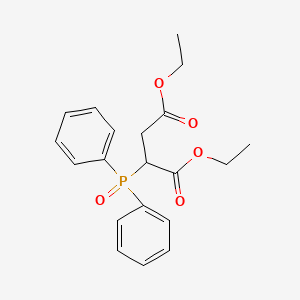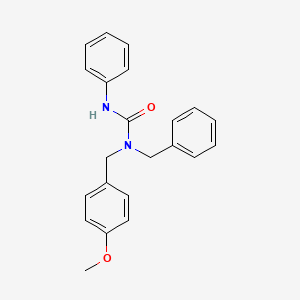![molecular formula C10H16N2O4 B15151918 2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- CAS No. 189875-75-0](/img/structure/B15151918.png)
2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- is a complex organic compound with a unique structure that includes a morpholine ring, an amino group, and a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of a morpholine derivative through the reaction of morpholine with an appropriate alkylating agent.
Introduction of the Amino Group:
Formation of the Butenoic Acid Moiety: The final step involves the formation of the butenoic acid moiety through a series of reactions, including oxidation and esterification.
Industrial Production Methods
Industrial production of 2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo-, such as hydroxylated, alkylated, and acylated compounds.
科学的研究の応用
2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The morpholine ring and amino group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 2-Butenoic acid, 4-(4-morpholinyl)-, ethyl ester, (2E)-
- 2-Butenoic acid, 4-(4-morpholinyl)-, methyl ester
Uniqueness
2-Butenoic acid, 4-[[2-(4-morpholinyl)ethyl]amino]-4-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the amino group allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
189875-75-0 |
|---|---|
分子式 |
C10H16N2O4 |
分子量 |
228.24 g/mol |
IUPAC名 |
4-(2-morpholin-4-ylethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H16N2O4/c13-9(1-2-10(14)15)11-3-4-12-5-7-16-8-6-12/h1-2H,3-8H2,(H,11,13)(H,14,15) |
InChIキー |
FHTNKHDZDFOFAB-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(2-ethylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15151856.png)


![3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid](/img/structure/B15151866.png)
![6-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15151869.png)
![2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B15151871.png)
![3-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15151875.png)

![N~2~-(4-ethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15151883.png)
![(4-Chlorophenyl)(2,3,4,5-tetrahydrobenzo[b]oxepin-7-yl)methanone](/img/structure/B15151890.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B15151902.png)


